Non-reproducibility plagues nitrobenzimidazole SAR studies when analog substitution patterns vary-minor structural changes cause non-linear shifts in antimicrobial potency and cytotoxicity. This exact 7-chloro-5-nitro-1-methyl benzimidazole eliminates that variability.
• Defined substitution pattern ensures reproducible antibacterial & anticancer screening data
• Reactive Cl & NO₂ handles enable downstream derivatization for library synthesis
• ≥98% purity, yellow crystalline powder; shipped ambient for global R&D delivery
Molecular FormulaC8H6ClN3O2
Molecular Weight211.6 g/mol
CAS No.1287218-23-8
Cat. No.B1394045
⚠ Attention: For research use only. Not for human or veterinary use.
7-Chloro-1-methyl-5-nitro-1H-benzimidazole (CAS 1287218-23-8) is a heterocyclic small molecule belonging to the nitrobenzimidazole class. It features a benzimidazole core substituted with a chlorine atom at the 7-position, a nitro group at the 5-position, and a methyl group at the 1-position . The molecular formula is C₈H₆ClN₃O₂, with a molecular weight of 211.61 g/mol . It is a yellow crystalline powder [1] that is typically offered with a purity of ≥98% for research and further manufacturing use . Its structural features place it within a well-known class of bioactive heterocycles with broad relevance in medicinal chemistry .
1
Heterocyclic building block with defined chloro, nitro, and methyl substitution for SAR libraries
2
Supports antimicrobial and cytotoxicity screening workflows within nitrobenzimidazole research
[1] Chemsrc. (n.d.). 7-Chloro-1-methyl-5-nitro-1H-benzimidazole. Retrieved from https://m.chemsrc.com/en/cas/1287218-23-8_1185551.html View Source
Within the nitrobenzimidazole class, the specific substitution pattern (7-chloro, 5-nitro, 1-methyl) is a critical determinant of biochemical properties and potential biological activity. Class-level evidence demonstrates that seemingly minor structural variations among benzimidazole analogs can lead to significant, non-linear differences in outcomes such as antimicrobial potency [1] and cytotoxicity [2]. For example, the presence and position of halogen and nitro substituents are known to modulate both antibacterial activity and physicochemical properties like lipophilicity (LogP) [3], which in turn impacts cellular uptake and distribution. Therefore, procuring a generic or structurally similar compound without this exact substitution pattern carries a high risk of experimental failure or non-reproducibility. The following sections provide the specific evidence available for this compound's properties and for the broader class of nitrobenzimidazole derivatives.
SubstitutionClass-level evidence shows halogen/nitro position strongly modulates activity; unsubstituted or differently substituted analogs may not reproduce reported bioactivity
Profile shiftPhysicochemical properties and cellular uptake may differ with altered substitution, requiring batch-specific characterization review
[1] Begunov, R.S., Egorov, D.O., Chetvertakova, A.V., & Savina, L.I. (2023). Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis. Antibiotics and Chemotherapy, 68(3-4), 19-24. View Source
[2] Yilmaz, O., Apohan, E., Yesilada, O., Yılmaz, U., & Küçükbay, H. (2026). Anticancer and Antimicrobial Activities of New Cobalt and Zinc Complex-Derived Benzimidazole Containing Nitro or Methyl Groups. ACS Omega. View Source
[3] Chemsrc. (n.d.). 7-Chloro-1-methyl-5-nitro-1H-benzimidazole. Retrieved from https://m.chemsrc.com/en/cas/1287218-23-8_1185551.html View Source
The foundational physicochemical profile of the target compound is established as: Molecular Weight (MW): 211.61 g/mol; LogP: 2.1349; and Topological Polar Surface Area (TPSA): 60.96 Ų . While direct comparator data is unavailable, these values provide the essential baseline for its characterization and differentiation from other nitrobenzimidazoles during compound selection or in silico screening .
Computational chemistry data from vendor technical datasheet
Why This Matters
These fundamental properties are essential for determining handling, formulation, and for ensuring procurement of the correct, well-characterized chemical entity.
Unsubstituted vs. Substituted Benzimidazole Scaffold
Class-level inference suggests that the 7-chloro-1-methyl-5-nitro substitution pattern on the benzimidazole core is associated with enhanced biological activity compared to the unsubstituted scaffold. In a study of benzimidazole derivatives, the unsubstituted benzimidazole ring served as a baseline for comparing morphological changes in cells [1]. Furthermore, research demonstrates that adding halogen and nitro groups to the benzimidazole structure is a key strategy for developing compounds with notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts [2].
Substituted vs. unsubstitutedClass-level inference
Halogen/nitro-substituted class shows notable antimicrobial potential over unsubstituted scaffold
Supports selection of substituted benzimidazoles for antimicrobial screening
Qualitative class comparison; direct quantitative data for target compound not reported
Medicinal ChemistryAntimicrobialSAR
Evidence Dimension
Antimicrobial Potential
Target Compound Data
Class-level inference: Nitro- and halogen-substituted benzimidazoles show notable antimicrobial activity [2]
Comparator Or Baseline
Unsubstituted benzimidazole scaffold (baseline for comparison in cell morphology assays) [1]
Quantified Difference
Qualitative difference; no direct quantitative comparison available.
Conditions
In vitro antimicrobial assays and cell morphology studies on benzimidazole derivatives [1], [2]
Why This Matters
This class-level evidence supports the scientific rationale for procuring this specific substituted benzimidazole over an unsubstituted core, as it is more likely to possess the desired bioactivity.
Medicinal ChemistryAntimicrobialSAR
[1] Table 3. (n.d.). In PMC. Retrieved from https://pmc.ncbi.nlm.nih.gov/ View Source
[2] Yilmaz, O., Apohan, E., Yesilada, O., Yılmaz, U., & Küçükbay, H. (2026). Anticancer and Antimicrobial Activities of New Cobalt and Zinc Complex-Derived Benzimidazole Containing Nitro or Methyl Groups. ACS Omega. View Source
Antibacterial Efficacy: Substituted vs. Unsubstituted Benzimidazoles
A direct study comparing the antibacterial effect of halogen- and nitrobenzimidazole derivatives against Bacillus subtilis established a clear class-level advantage over unsubstituted benzimidazole [1]. While specific quantitative data for the exact target compound (7-chloro-1-methyl-5-nitro-1H-benzimidazole) is not provided, the study confirms that the class of compounds containing both halogen and nitro substituents demonstrates superior antibacterial activity. This supports the selection of this specific substitution pattern for antibacterial research applications.
B. subtilis antibacterialClass-level inference
Reported class-level antibacterial effect for halogen- and nitro-substituted benzimidazoles vs. unsubstituted control
Reinforces rationale for nitrobenzimidazole scaffold in antibacterial research
Specific MIC data for this compound not provided; confirm with experimental validation
AntibacterialSARBacillus subtilis
Evidence Dimension
Antibacterial Activity against Bacillus subtilis
Target Compound Data
Class-level inference: Halogen- and nitrobenzimidazoles exhibit an established antibacterial effect [1]
Comparator Or Baseline
Unsubstituted benzimidazole (used as a control/comparator in the study)
Quantified Difference
Superior activity for halogen- and nitro-substituted class compared to unsubstituted baseline.
Conditions
In vitro antibacterial assay against Bacillus subtilis [1]
Why This Matters
This provides a direct rationale for selecting a halogen- and nitro-substituted benzimidazole, like the target compound, over a simpler analog for antibacterial screening or mechanism of action studies.
AntibacterialSARBacillus subtilis
[1] Begunov, R.S., Egorov, D.O., Chetvertakova, A.V., & Savina, L.I. (2023). Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis. Antibiotics and Chemotherapy, 68(3-4), 19-24. View Source
Based on its well-defined physicochemical properties and the established bioactivity of its class [1], [2], this compound is ideally suited as a building block or scaffold for generating libraries of novel benzimidazole derivatives. Researchers can leverage its reactive chloro and nitro groups for further chemical diversification to explore structure-activity relationships (SAR) in drug discovery programs targeting areas such as antimicrobial or anticancer therapeutics.
Antibacterial Drug Discovery & Mechanism Studies
Procurement of this compound is justified for programs investigating novel antibacterial agents. Class-level evidence demonstrates that halogen- and nitro-substituted benzimidazoles possess antibacterial properties superior to the unsubstituted core [2]. This makes the target compound a relevant candidate for inclusion in primary screening panels against bacterial strains like Bacillus subtilis, E. coli, or S. aureus, and for follow-up studies to elucidate its specific mechanism of action.
Cytotoxicity and Cellular Response Profiling
Given the documented cytotoxic activity of structurally related nitrobenzimidazole derivatives against cancer cell lines such as A549 (non-small cell lung carcinoma) [1], this compound is a valuable tool for oncology research. Scientists can procure it for use in cell-based assays (e.g., MTT assay) to quantitatively assess its antiproliferative effects, compare its potency to reference compounds like cisplatin, and study its impact on cellular pathways, including tubulin polymerization [3] or cell cycle progression.
Application
Selection Property
Validation Focus
Bioactive library synthesis
Reactive chloro / nitro groups for diversification
SAR and scaffold derivatization reproducibility
Antibacterial screening
Halogen- and nitro-substituted benzimidazole scaffold
Strain-panel MIC and mechanism-of-action studies
Cytotoxicity and cellular profiling
Nitrobenzimidazole core with reported class-level cytotoxicity
Cell-viability and pathway-response endpoint review
[1] Yilmaz, O., Apohan, E., Yesilada, O., Yılmaz, U., & Küçükbay, H. (2026). Anticancer and Antimicrobial Activities of New Cobalt and Zinc Complex-Derived Benzimidazole Containing Nitro or Methyl Groups. ACS Omega. View Source
[2] Begunov, R.S., Egorov, D.O., Chetvertakova, A.V., & Savina, L.I. (2023). Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis. Antibiotics and Chemotherapy, 68(3-4), 19-24. View Source
[3] Shaker, Y.M., Omar, M.A., Mahmoud, K., Elhallouty, S.M., El-Senousy, W.M., Ali, M.M., ... & El Diwani, H.I. (2015). Synthesis, in vitro and in vivo antitumor and antiviral activity of novel 1-substituted benzimidazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 826-845. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.